1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid
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Overview
Description
1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a benzothiophene ring, a sulfonyl group, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzothiophene ring, which is a sulfur-containing heterocycle, adds unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of o-alkynylthiophenols with isocyanates.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzothiophene-sulfonyl intermediate with the piperidine-2-carboxylic acid under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing sulfur and nitrogen heterocycles.
Biological Studies: Its derivatives can be used to study the biological activity of benzothiophene-containing compounds, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene ring can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid
- 1-Benzothiophene-3-carboxylic acid derivatives
Uniqueness
1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid is unique due to the combination of the benzothiophene ring and the piperidine ring, which imparts distinct chemical and biological properties. The presence of the sulfonyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design and organic synthesis.
Properties
IUPAC Name |
1-(1-benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-14(17)11-6-3-4-8-15(11)21(18,19)13-9-20-12-7-2-1-5-10(12)13/h1-2,5,7,9,11H,3-4,6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZVYQDFLZZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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